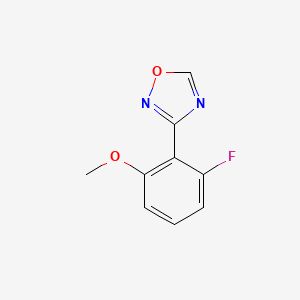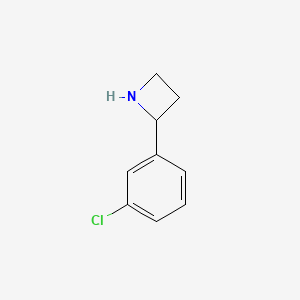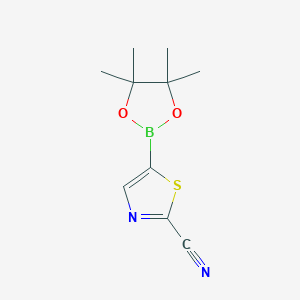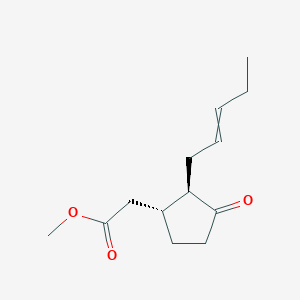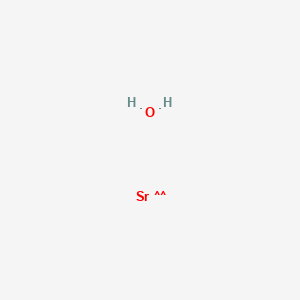
Hydrate strontium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrate strontium refers to compounds where strontium ions are associated with water molecules. These compounds are typically formed when strontium salts, such as strontium chloride or strontium hydroxide, interact with water. The water molecules are incorporated into the crystal structure of the strontium compound, resulting in a hydrated form. This compound compounds are of significant interest due to their unique properties and various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrate strontium compounds can be synthesized through several methods. One common method involves the hydration of strontium oxide (SrO) under controlled conditions. For example, strontium hydroxide (Sr(OH)₂) can be prepared by hydrating strontium oxide under pressure at elevated temperatures . Another method involves the reaction of strontium salts, such as strontium chloride (SrCl₂), with water to form hydrated strontium compounds.
Industrial Production Methods
In industrial settings, hydrated strontium compounds are often produced through large-scale chemical processes. For instance, strontium silicates can be prepared by reacting silica hydrogel with strontium chloride in an aqueous medium . The reaction is typically carried out under atmospheric pressure and involves stirring the mixture at elevated temperatures to yield hydrated strontium silicate species.
Chemical Reactions Analysis
Types of Reactions
Hydrate strontium compounds undergo various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between species. For example, strontium hydroxide can undergo oxidation to form strontium carbonate.
Substitution Reactions: In these reactions, one or more atoms in a molecule are replaced by other atoms. For instance, strontium chloride can react with sodium hydroxide to form strontium hydroxide and sodium chloride.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include:
Water (H₂O): Used to this compound salts.
Sodium Hydroxide (NaOH): Used in substitution reactions to form strontium hydroxide.
Silica Hydrogel: Used in the preparation of hydrated strontium silicates.
Major Products Formed
The major products formed from reactions involving this compound compounds include:
Strontium Hydroxide (Sr(OH)₂): Formed from the hydration of strontium oxide.
Strontium Silicates: Formed from the reaction of strontium chloride with silica hydrogel.
Scientific Research Applications
Hydrate strontium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as precursors in the synthesis of other strontium compounds and as reagents in various chemical reactions.
Medicine: Investigated for their potential therapeutic applications, such as in the treatment of osteoporosis.
Industry: Used in the production of phosphors, ceramics, and other materials.
Mechanism of Action
The mechanism of action of hydrate strontium compounds varies depending on their specific application. For example, in dental applications, strontium ions in strontium chloride toothpaste formulations relieve pain and sensitivity by blocking fluid flow in dentinal tubules . In biological systems, strontium ions can bind to proteins and form complexes with various inorganic anions, such as carbonate and phosphate .
Comparison with Similar Compounds
Hydrate strontium compounds can be compared with other hydrated metal ions, such as:
Hydrated Calcium Compounds: Similar to strontium, calcium can form hydrated compounds with water molecules. strontium compounds often exhibit different chemical and physical properties due to the larger ionic radius of strontium.
Hydrated Magnesium Compounds: Magnesium also forms hydrated compounds, but these compounds typically have different solubility and stability characteristics compared to strontium compounds.
Properties
Molecular Formula |
H2OSr |
|---|---|
Molecular Weight |
105.64 g/mol |
InChI |
InChI=1S/H2O.Sr/h1H2; |
InChI Key |
DDGDWXGKPCHUCI-UHFFFAOYSA-N |
Canonical SMILES |
O.[Sr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)
![N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15147370.png)
![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
![4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147382.png)
![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
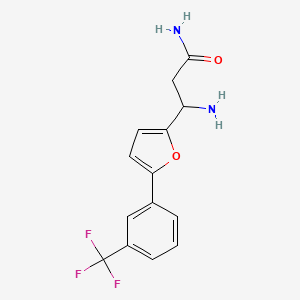
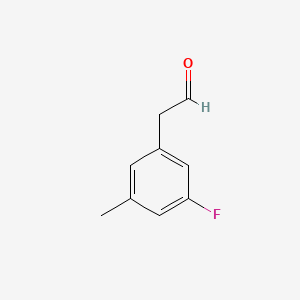
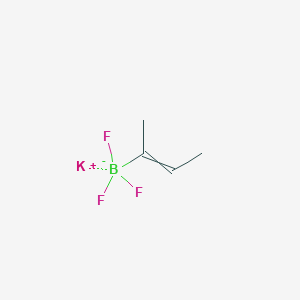
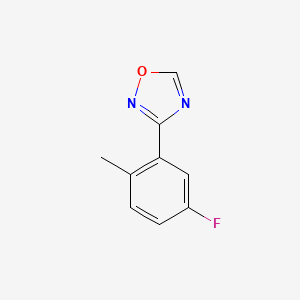
![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
